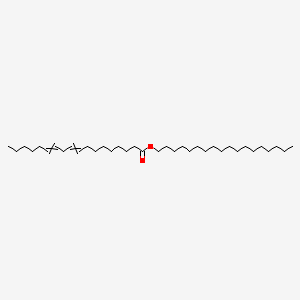
4,4',4''-(2-Phenylethene-1,1,2-triyl)tribenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’,4’'-(2-Phenylethene-1,1,2-triyl)tribenzoic acid is a complex organic compound with the molecular formula C29H20O6 and a molecular weight of 464.47 g/mol . This compound is characterized by its three benzoic acid groups attached to a central phenylethene core, making it a tricarboxylic acid derivative. It is primarily used in research and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’,4’'-(2-Phenylethene-1,1,2-triyl)tribenzoic acid typically involves the reaction of 2-phenylethene with benzoic acid derivatives under specific conditions. One common method includes the use of a Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride .
Industrial Production Methods
On an industrial scale, the production of 4,4’,4’'-(2-Phenylethene-1,1,2-triyl)tribenzoic acid may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, thereby optimizing the efficiency of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
4,4’,4’'-(2-Phenylethene-1,1,2-triyl)tribenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are used under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce halogens, nitro groups, or other functional groups onto the aromatic rings .
Aplicaciones Científicas De Investigación
4,4’,4’'-(2-Phenylethene-1,1,2-triyl)tribenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals, dyes, and pigments.
Mecanismo De Acción
The mechanism of action of 4,4’,4’'-(2-Phenylethene-1,1,2-triyl)tribenzoic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid groups can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the aromatic rings can participate in π-π interactions with other aromatic compounds, affecting their reactivity and stability .
Comparación Con Compuestos Similares
Similar Compounds
4,4’,4’'-(1-Phenylethene-1,2,2-triyl)tribenzoic acid: Similar structure but different substitution pattern.
4,4’,4’'-(1-Phenylethene-1,1,2-triyl)tribenzoic acid: Similar structure with slight variations in the position of substituents.
Uniqueness
4,4’,4’'-(2-Phenylethene-1,1,2-triyl)tribenzoic acid is unique due to its specific arrangement of benzoic acid groups around the phenylethene core. This unique structure imparts distinct chemical and physical properties, making it valuable for various research and industrial applications .
Propiedades
Fórmula molecular |
C29H20O6 |
|---|---|
Peso molecular |
464.5 g/mol |
Nombre IUPAC |
4-[2,2-bis(4-carboxyphenyl)-1-phenylethenyl]benzoic acid |
InChI |
InChI=1S/C29H20O6/c30-27(31)22-12-6-19(7-13-22)25(18-4-2-1-3-5-18)26(20-8-14-23(15-9-20)28(32)33)21-10-16-24(17-11-21)29(34)35/h1-17H,(H,30,31)(H,32,33)(H,34,35) |
Clave InChI |
OCKPICURQGGBQI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=C(C2=CC=C(C=C2)C(=O)O)C3=CC=C(C=C3)C(=O)O)C4=CC=C(C=C4)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3R,4S)-4-[(2S,6S)-6-methyloxan-2-yl]oxyoxane-2,3-diol](/img/structure/B15157522.png)
![[(4-Fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methylidene]amino 3,4-dichlorobenzoate](/img/structure/B15157527.png)


![2-[2,2-Bis(4-benzyl-4,5-dihydro-1,3-oxazol-2-yl)-3-(quinolin-2-yl)propyl]quinoline](/img/structure/B15157554.png)

![4-chloro-N'-[(3-oxo-2-benzofuran-1-ylidene)methyl]benzohydrazide](/img/structure/B15157572.png)



methyl}-2-methylpropane-2-sulfinamide](/img/structure/B15157610.png)



